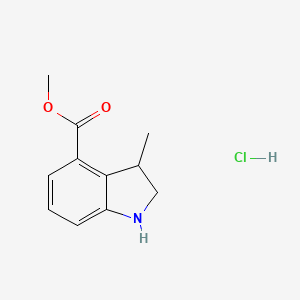

Methyl 3-methylindoline-4-carboxylate;hydrochloride

Description

Methyl 3-methylindoline-4-carboxylate hydrochloride is an indoline derivative with a methyl group at position 3 and a carboxylate ester at position 4, forming a hydrochloride salt. Key properties include:

- Molecular Formula: C₁₀H₁₂ClNO₂

- Molecular Weight: 213.66 g/mol

- CAS Number: 1187927-40-7

- Storage: Requires storage in a sealed, dry environment at room temperature to maintain stability .

The methyl and carboxylate substituents influence its polarity, solubility, and interaction with biological targets.

Properties

IUPAC Name |

methyl 3-methyl-2,3-dihydro-1H-indole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-7-6-12-9-5-3-4-8(10(7)9)11(13)14-2;/h3-5,7,12H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYBBZJPWKGIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC(=C12)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methylindoline-4-carboxylate;hydrochloride typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form the desired product . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as recrystallization and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylindoline-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions at the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H14ClNO2

- Molecular Weight : 227.69 g/mol

- IUPAC Name : Methyl 3-methylindoline-4-carboxylate;hydrochloride

- Canonical SMILES : COC(=O)C1=CC=CC2=C1C(C)CN2.[H]Cl

The compound’s structure includes a methyl group and a carboxylate moiety, which contribute to its biological activity and chemical reactivity.

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing chemists to create diverse derivatives for further studies.

The compound has been investigated for its potential biological activities , particularly:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, including glioblastoma multiforme (GBM) cells. Modifications on the indole ring enhance its biological profile, making it a candidate for anticancer therapies.

- Antiviral Activity : Preliminary studies suggest efficacy against specific viral infections, although detailed mechanisms remain to be elucidated.

- Anti-inflammatory and Antimicrobial Properties : Similar indole derivatives have shown potential in inhibiting inflammatory pathways and exhibiting antimicrobial activity, indicating broad therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating various diseases. Its interaction with specific molecular targets allows for modulation of cellular pathways, making it valuable in drug development.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on GBM cells. Results showed that the compound induced apoptosis in these cells at specific concentrations, demonstrating its potential as an anticancer agent.

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of this compound against influenza viruses. The study revealed that certain derivatives could inhibit viral replication in vitro, suggesting a pathway for developing antiviral medications based on this indole derivative.

Mechanism of Action

The mechanism of action of Methyl 3-methylindoline-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 3-methylindoline-4-carboxylate hydrochloride with structurally related indoline and indole derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Storage Conditions |

|---|---|---|---|---|---|

| Methyl 3-methylindoline-4-carboxylate HCl | C₁₀H₁₂ClNO₂ | 213.66 | 1187927-40-7 | Methyl (C3), Carboxylate (C4) | Sealed, dry, room temperature |

| 4-Methylindoline hydrochloride | C₉H₁₂ClN | 169.65 | 1187928-38-6 | Methyl (C4) | Not specified |

| Methyl indoline-6-carboxylate hydrochloride | C₁₀H₁₂ClNO₂ | 213.66* | 141452-01-9 | Carboxylate (C6) | Not specified |

| 4-Methoxyindoline hydrochloride | C₉H₁₂ClNO | 193.66* | 7555-94-4 | Methoxy (C4) | Not specified |

| Methyl 4-chloro-1H-indole-3-acetate | C₁₁H₁₀ClNO₂ | 231.66 | 19077-78-2 | Chloro (C4), Acetate (C3) | Not specified |

| GW405833 hydrochloride | C₂₃H₂₄Cl₂N₂O₃·HCl | 483.82 | 180002-83-9 | Dichlorobenzoyl, morpholinylmethyl, methoxy | Not specified |

*Estimated based on structural analogs.

Key Observations:

Substituent Position and Polarity: The carboxylate group in Methyl 3-methylindoline-4-carboxylate increases polarity compared to 4-Methylindoline hydrochloride (methyl only) and 4-Methoxyindoline hydrochloride (methoxy). This may enhance aqueous solubility . Positional Isomerism: Methyl indoline-6-carboxylate hydrochloride shares the same molecular formula as the target compound but differs in carboxylate placement (C6 vs.

Functional Group Impact :

- The chloro and acetate groups in Methyl 4-chloro-1H-indole-3-acetate introduce steric and electronic effects distinct from the target compound’s methyl-carboxylate combination .

- GW405833 hydrochloride , a larger indole derivative with morpholinylmethyl and dichlorobenzoyl groups, demonstrates how bulkier substituents expand pharmacological applications (e.g., receptor modulation) .

Stability and Storage :

- Methyl 3-methylindoline-4-carboxylate hydrochloride requires stringent storage conditions (dry, sealed) compared to analogs like 4-Methylindoline hydrochloride, suggesting higher hygroscopicity or sensitivity .

Biological Activity

Methyl 3-methylindoline-4-carboxylate;hydrochloride is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is an indole derivative, characterized by its unique structure which includes a methyl group and a carboxylate moiety. The indole nucleus is known for its diverse biological activities, making it a critical scaffold in drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by:

- Binding to Receptors : It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Inducing Cell Death : Some studies suggest that it can induce apoptosis or other forms of cell death in cancer cells, making it a candidate for anticancer therapies .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, it has been evaluated for its ability to inhibit the growth of various cancer cell lines. A study highlighted that certain derivatives of indole compounds demonstrated enhanced cytotoxicity against glioblastoma multiforme (GBM) cells, suggesting that modifications at specific positions on the indole ring can lead to improved biological profiles .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may have efficacy against certain viral infections, although further research is needed to elucidate the specific mechanisms involved.

Other Biological Activities

In addition to anticancer and antiviral effects, this compound has shown potential in:

- Anti-inflammatory Activity : Compounds with similar structures have been reported to inhibit inflammatory pathways.

- Antimicrobial Activity : The indole scaffold is often associated with antimicrobial properties, which may extend to this compound as well .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.